3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
3-(2,4-DIMETHOXYPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and a methanoisoxazolo core
Preparation Methods
The synthesis of 3-(2,4-DIMETHOXYPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through a pyrrole ring closure reaction, often involving multicomponent reactions or cycloaddition reactions.
Introduction of Substituents: The phenyl and dimethoxyphenyl groups are introduced through substitution reactions, typically using reagents like phenyl lithium or Grignard reagents.
Final Cyclization: The final step involves the cyclization to form the methanoisoxazolo core, which can be achieved under reflux conditions with appropriate catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-(2,4-DIMETHOXYPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Due to its unique electronic properties, it is explored for use in organic semiconductors and photovoltaic devices.
Organic Electronics: Its ability to conduct electricity makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar compounds include:
Pyromellitic Diimide: Known for its use in organic electronics and as a dye intermediate.
N-(3,4-Dimethoxyphenyl)acetamide: Studied for its pharmacological properties.
2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone:
The uniqueness of 3-(2,4-DIMETHOXYPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE lies in its complex structure and the combination of functional groups, which confer distinct electronic and biological properties.
Properties
Molecular Formula |
C24H22N2O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-10-phenyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C24H22N2O5/c1-29-13-8-9-14(17(10-13)30-2)21-20-15-11-16(22(20)31-25-21)19-18(15)23(27)26(24(19)28)12-6-4-3-5-7-12/h3-10,15-16,18-20,22H,11H2,1-2H3 |
InChI Key |
GIOZNUPYMKXVJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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